3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole
Overview
Description
“3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole” is a nitrogen-containing heterocyclic compound . It is part of the triazole family, which are important organic systems with excellent electronic properties . Triazoles have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in medicinal chemistry. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H13N3O, and its molecular weight is 215.25 .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are complex and varied. The reactivity of these compounds is due to their ability to form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility .
Physical And Chemical Properties Analysis
Triazole compounds are known for their excellent electronic properties . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Mechanism of Action
Future Directions
The future directions in the research of 1,2,4-triazole derivatives are promising. They are being explored for their potential in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
1-(5-ethyl-1-phenyl-1,2,4-triazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-3-11-13-12(9(2)16)14-15(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKFZMFPWIVQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650229 | |
Record name | 1-(5-Ethyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100193-57-5 | |
Record name | 1-(5-Ethyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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